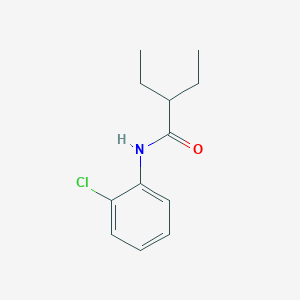
3,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCC, and it is a derivative of the coumarin family of compounds. DCC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mechanism of Action
The mechanism of action of DCC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DCC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DCC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DCC can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that DCC can reduce the growth of tumors in animal models and improve the survival rate of animals with certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DCC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DCC is its potential toxicity, which can affect the results of experiments if not properly controlled. Therefore, it is important to use appropriate safety measures when handling DCC.
Future Directions
There are several future directions for the research and development of DCC. One area of interest is the development of new derivatives of DCC with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of DCC, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of DCC in material science could lead to the development of new materials with unique properties for various applications.
Synthesis Methods
The synthesis of DCC involves a multi-step process that includes the condensation of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to cyclization using acetic anhydride and sodium acetate to form the final product, DCC. The purity of DCC can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DCC has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, DCC has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, DCC has been used as a fluorescent probe to study DNA damage and repair mechanisms. In material science, DCC has been used as a precursor to synthesize new materials with desirable properties.
properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-13-6-5-10(7-14(13)19)9-22-16(20)12-8-11-3-1-2-4-15(11)23-17(12)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZMFAYMIOHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl 2-oxochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)